5-甲酰基呋喃-2-羧酸乙酯

概述

描述

Molecular Structure Analysis

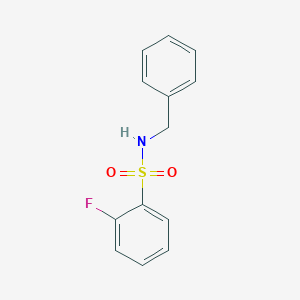

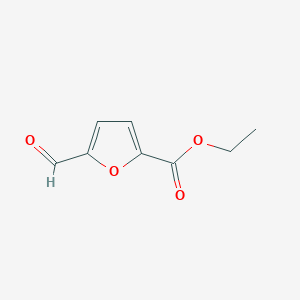

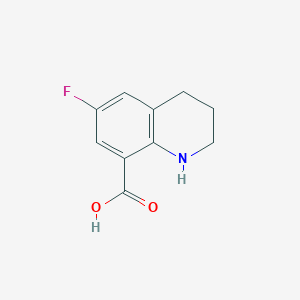

The molecular weight of Ethyl 5-formylfuran-2-carboxylate is 168.15 . Its IUPAC name is ethyl 5-formyl-2-furoate . The InChI code is 1S/C8H8O4/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-5H,2H2,1H3 .Chemical Reactions Analysis

The synthesis of Ethyl 5-formylfuran-2-carboxylate involves the Knoevenagel condensation of furan-2-carboxylic acid with ethyl formate. Other techniques like the formylation of ethyl furan-2-carboxylate using formamide have also been employed.Physical And Chemical Properties Analysis

Ethyl 5-formylfuran-2-carboxylate is a powder with a melting point of 37-39°C . It should be stored at a temperature of 4°C .科学研究应用

安全和危害

When handling Ethyl 5-formylfuran-2-carboxylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

未来方向

作用机制

Target of Action

Ethyl 5-formylfuran-2-carboxylate is a synthetic intermediate It is known to be involved in various chemical reactions, such as the suzuki–miyaura coupling , indicating that its targets could be the reactants in these reactions.

Mode of Action

The compound’s mode of action is primarily through its involvement in chemical reactions. For instance, in the Suzuki–Miyaura coupling, it can act as a reagent, contributing to the formation of carbon-carbon bonds . The exact interaction with its targets and the resulting changes would depend on the specific reaction in which it is involved.

Biochemical Pathways

It is known to be a synthetic intermediate in the production of 5-formylfuran-2-carboxylic acid (ffca) and furan-2,5-dicarboxylic acid (fdca) from concentrated 5-hydroxymethylfurfural (hmf) solutions . Therefore, it can be inferred that it plays a role in the biochemical pathways leading to these compounds.

Result of Action

The molecular and cellular effects of Ethyl 5-formylfuran-2-carboxylate’s action would depend on the specific reaction in which it is involved. In the context of its use as a synthetic intermediate, its primary effect would be the formation of new compounds, such as FFCA and FDCA .

Action Environment

The action, efficacy, and stability of Ethyl 5-formylfuran-2-carboxylate can be influenced by various environmental factors. For instance, in the production of FFCA and FDCA, the reaction conditions, such as temperature and the presence of a catalyst, can significantly affect the compound’s action . Additionally, the compound’s solubility can also influence its action and efficacy .

属性

IUPAC Name |

ethyl 5-formylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNANULSSQHZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2370925.png)

![5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride](/img/no-structure.png)

![N,6-dimethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2370929.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(3,4-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2370930.png)

![2-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid](/img/structure/B2370936.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370940.png)

![5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2370943.png)